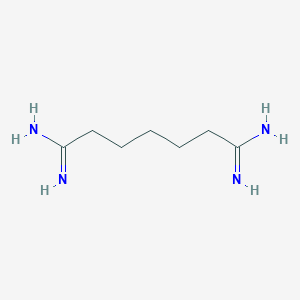

Heptanediimidamide

Description

Propriétés

Numéro CAS |

167276-67-7 |

|---|---|

Formule moléculaire |

C7H16N4 |

Poids moléculaire |

156.23 g/mol |

Nom IUPAC |

heptanediimidamide |

InChI |

InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |

Clé InChI |

BDXJXNZKZVXYJA-UHFFFAOYSA-N |

SMILES |

C(CCC(=N)N)CCC(=N)N |

SMILES canonique |

C(CCC(=N)N)CCC(=N)N |

Synonymes |

1,5-DIAMIDINOPENTANE |

Origine du produit |

United States |

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du vébreltinib impliquent plusieurs étapes. La préparation commence généralement par la synthèse de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les méthodes de production industrielle sont conçues pour assurer un rendement élevé et une pureté élevée du produit final. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires et non divulgués publiquement .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Vébreltinib a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la kinase MET et ses effets sur diverses voies chimiques.

Biologie : Utilisé dans la recherche pour comprendre le rôle de la signalisation MET dans les processus cellulaires et ses implications dans la biologie du cancer.

Médecine : Enquête sur son potentiel thérapeutique dans le traitement de divers cancers, en particulier ceux présentant des dysrégulations MET.

Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

Vébreltinib agit en inhibant l'activation aberrante de l'axe HGF/c-MET, une voie clé impliquée dans la croissance tumorale, la prolifération et le développement de la résistance à certaines thérapies ciblées. Il s'agit d'un inhibiteur compétitif de l'ATP avec un Ki d'environ 2,2 nM pour la kinase MET recombinante. Vébreltinib inhibe la forme native de MET activée avec une IC50 de 0,52 nM, démontrant une sélectivité exquise dans le panel de sélectivité KINOMEscan.

Applications De Recherche Scientifique

Vebreltinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying MET kinase inhibition and its effects on various chemical pathways.

Biology: Employed in research to understand the role of MET signaling in cellular processes and its implications in cancer biology.

Medicine: Investigated for its therapeutic potential in treating various cancers, particularly those with MET dysregulations.

Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery

Mécanisme D'action

Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares Heptanediimidamide with select heptane derivatives and related compounds, based on data from and :

Key Observations:

- Chain Length Effects : Heptanediimidamide’s seven-carbon backbone distinguishes it from shorter analogs like pentanediimidamide (C₅). Longer chains may influence solubility, melting points, and coordination chemistry due to increased hydrophobicity and steric effects .

- Functional Group Differences : Compared to 1,7-heptanediol (diol groups), Heptanediimidamide’s imidamide moieties confer stronger hydrogen-bonding and metal-chelating capabilities, akin to amidine ligands used in catalysis (e.g., phosphine-alkene hybrids in ).

Regulatory and Industrial Relevance

For instance, heparinoid gels () undergo rigorous efficacy and safety assessments under EMA/CHMP guidelines.

- Quality Data : Purity, stability, and impurity profiles.

- Functional Studies : Coordination chemistry performance vs. established ligands (e.g., phosphine-alkene systems in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.